6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C5H6F3N5O and its molecular weight is 209.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
1. Use in Energetic Composites
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine and related compounds have been explored for their potential in energetic composites. For instance, Lempert et al. (2020) measured the standard enthalpies of formation for various triazine derivatives, indicating their potential use in designing low-aluminum compositions with specific impulses for energetic applications (Lempert et al., 2020).
2. Development of Hydrogen-Bonded Crystals
Research by Duong et al. (2011) highlights the use of triazine derivatives, resembling this compound, in the development of hydrogen-bonded crystals. These compounds, due to their structural features, can engage in hydrogen bonding according to reliable patterns, thus enabling the creation of predictable structures (Duong et al., 2011).
3. Synthesis of Polyimides
Li et al. (2017) investigated the synthesis of triazine-based diamine monomers, such as 6-phenyl-1,3,5-triazine-2,4-diamine, for creating solution-processable polyimides. These materials, containing benzene or fluorobenzene groups and triazine rings, exhibit excellent solubility and thermal stability, indicating their potential use in polymer semiconductors (Li et al., 2017).
4. Anticancer Properties
A study by Xiong et al. (2016) explored cyclometalated iridium(III) complexes containing triazine derivatives. These compounds demonstrated specific targeting of mitochondria and induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents (Xiong et al., 2016).
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N5O/c6-5(7,8)1-14-4-12-2(9)11-3(10)13-4/h1H2,(H4,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZAYYJWOHOQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021608 | |
Record name | 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418095-28-9 | |
Record name | 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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